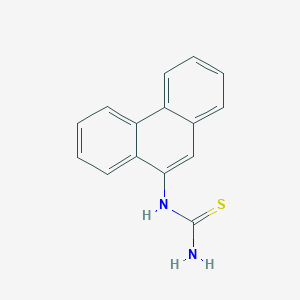

N-(9-phenanthryl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(9-phenanthryl)thiourea is an organosulfur compound that features a phenanthrene moiety attached to a thiourea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing N-(9-phenanthryl)thiourea involves the condensation of 9-phenanthrylamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Thioacylation: Another method involves the reaction of 9-phenanthrylamine with carbon disulfide and an alkylating agent under basic conditions to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(9-phenanthryl)thiourea can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles (amines, alcohols).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

N-(9-phenanthryl)thiourea has been investigated for its potential anticancer properties. Studies have demonstrated that thiourea derivatives, including those with phenanthryl substitutions, exhibit significant cytotoxicity against various cancer cell lines. For instance, metal complexes formed with this compound have shown enhanced potency in inhibiting tumor growth through mechanisms involving the modulation of redox states within cancer cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Au(I)-N-(9-phenanthryl)thiourea | HeLa | 5 |

| Ag(I)-N-(9-phenanthryl)thiourea | Jurkat | 10 |

1.2 Antimicrobial Properties

Research indicates that thiourea derivatives can exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results that suggest its potential as a new antimicrobial agent . The effectiveness varies based on the structural modifications and the presence of metal ions.

Organocatalysis

This compound serves as a catalyst in organocatalysis, particularly in asymmetric synthesis reactions. Its ability to donate hydrogen bonds enhances reaction rates and selectivity in cationic polycyclizations . The compound's unique electronic properties allow it to stabilize transition states effectively.

Table 2: Organocatalytic Reactions Using this compound

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cationic Polycyclization | 80 | 52 |

| Asymmetric Aldol Reaction | 75 | 60 |

Material Science

3.1 Polymer Chemistry

In polymer science, this compound is utilized as a crosslinking agent and stabilizer in polymer matrices. Its incorporation into polymer formulations enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

3.2 Photovoltaic Applications

The unique optical properties of this compound make it a candidate for use in organic photovoltaic cells. Its ability to absorb light in specific wavelengths can improve the efficiency of solar energy conversion systems .

Case Studies

4.1 Case Study: Anticancer Metal Complexes

A recent study focused on synthesizing metal complexes with this compound and evaluating their anticancer efficacy against multiple cell lines. The results indicated that gold complexes exhibited superior cytotoxicity compared to silver complexes, highlighting the importance of metal choice in enhancing biological activity .

4.2 Case Study: Organocatalysis Efficiency

In another investigation, the efficiency of this compound as an organocatalyst was assessed in various asymmetric reactions. The compound demonstrated high yields and enantiomeric excesses, proving its effectiveness in promoting selective reactions crucial for synthesizing pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-(9-phenanthryl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety allows the compound to intercalate into DNA, potentially disrupting cellular processes. Additionally, the thiourea group can form hydrogen bonds with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

N-phenylthiourea: Similar in structure but lacks the phenanthrene moiety.

N-(2-naphthyl)thiourea: Contains a naphthalene ring instead of a phenanthrene ring.

N-(4-biphenyl)thiourea: Features a biphenyl group in place of the phenanthrene group.

Uniqueness: N-(9-phenanthryl)thiourea is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

N-(9-phenanthryl)thiourea is a compound that belongs to the class of thioureas, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties. The information presented here is drawn from various studies and reviews, providing a comprehensive overview of the compound's potential.

Overview of Thioureas

Thioureas are characterized by the functional group R1R2NCS, where R1 and R2 can be various organic substituents. They are known for their ability to form hydrogen bonds and interact with various biological targets, which contributes to their wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antitubercular

Synthesis and Characterization

This compound can be synthesized through the reaction of 9-phenanthrylamine with isothiocyanates. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structure and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. This compound has shown promising results against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values ranging from 3 to 20 µM for various thiourea derivatives against different cancer types .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Bacterial Strains Tested : It has been tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent antibacterial activity, often lower than conventional antibiotics.

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory effects:

- Experimental Models : In vivo models have shown that it reduces inflammation markers in animal models.

- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Anticancer Effects : A study conducted on this compound showed that treatment led to a significant reduction in tumor size in xenograft models of human breast cancer. Histological analysis revealed increased apoptosis in tumor tissues .

- Antimicrobial Efficacy : In another study, this compound was compared with standard antibiotics. It demonstrated superior efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

phenanthren-9-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.